molecular formula C30H34N4O4 B11052076 3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-phenylpyrrolidine-2,5-dione)

3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-phenylpyrrolidine-2,5-dione)

Cat. No.: B11052076
M. Wt: 514.6 g/mol
InChI Key: BLYAALBYUKFIRH-UHFFFAOYSA-N
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Description

3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes two piperidine rings connected by a bipiperidine linkage and two phenylpyrrolidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) typically involves the reaction of 4,4’-bipiperidine with 1-phenylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: What sets 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-phenylpyrrolidine-2,5-dione) apart from similar compounds is its specific combination of piperidine and phenylpyrrolidine-dione groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

3-[4-[1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidin-4-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C30H34N4O4/c35-27-19-25(29(37)33(27)23-7-3-1-4-8-23)31-15-11-21(12-16-31)22-13-17-32(18-14-22)26-20-28(36)34(30(26)38)24-9-5-2-6-10-24/h1-10,21-22,25-26H,11-20H2

InChI Key

BLYAALBYUKFIRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4)C5CC(=O)N(C5=O)C6=CC=CC=C6

Origin of Product

United States

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